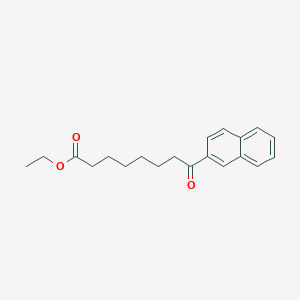
Ethyl 8-(2-naphthyl)-8-oxooctanoate
Vue d'ensemble
Description
“Ethyl 8-(2-naphthyl)-8-oxooctanoate” is an ester compound, which is formed by condensation of a carboxylic acid and an alcohol. The “8-(2-naphthyl)-8-oxooctanoate” part suggests that the compound contains a naphthyl group, which is a polycyclic aromatic hydrocarbon, and an octanoate group, which is a carboxylic acid derivative. The “ethyl” part indicates that the alcohol used in the ester formation is ethanol .
Molecular Structure Analysis
The molecular structure of “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would likely show a naphthyl group attached to an octanoate group via an ester linkage. The naphthyl group is a fused two-ring system, and the octanoate group would have a chain of eight carbons .
Chemical Reactions Analysis
Esters like “Ethyl 8-(2-naphthyl)-8-oxooctanoate” can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and an acid or base catalyst. They can also react with Grignard reagents to form tertiary alcohols .
Applications De Recherche Scientifique
Polymer Synthesis
Ethyl 8-(2-naphthyl)-8-oxooctanoate and related compounds have applications in the synthesis of polymers. A study by Zhang, Nadres, Brookhart, and Daugulis (2013) explored using nickel(II) α-diimine dibromide complexes with 8-p-tolyl naphthylimino groups for ethylene polymerization. These complexes showed potential in producing highly branched polyethylene, a significant advancement in polymer chemistry (Zhang et al., 2013).
Molecular Conformation Studies
Kamada and Yamamoto (1979) investigated the conformations of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes, closely related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides insights into the equilibrium between different molecular conformations, contributing to a deeper understanding of molecular dynamics (Kamada & Yamamoto, 1979).
Antitumor Activity
A 2018 study by Liu et al. synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally similar to Ethyl 8-(2-naphthyl)-8-oxooctanoate. This compound exhibited inhibition of cancer cell line proliferation, indicating its potential as an antitumor agent (Liu et al., 2018).
Photochemistry Applications
Morley and Pincock (2001) examined the photochemistry of 2-(1-naphthyl)ethyl benzoates, compounds related to Ethyl 8-(2-naphthyl)-8-oxooctanoate. Their research provides valuable insights into the mechanisms of intramolecular electron transfer and photoreactivity, relevant for understanding the photochemical behavior of similar compounds (Morley & Pincock, 2001).
Oligonucleotide Synthesis
Guzaev and Manoharan (2000) explored the use of 2-[(1-naphthyl)carbamoyloxy]ethyl group in oligonucleotide synthesis. This research highlights the role of naphthyl derivatives in the protection of internucleosidic phosphate linkages, crucial for efficient oligonucleotide synthesis (Guzaev & Manoharan, 2000).
Orientations Futures
The future directions for research on “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a reagent in new synthetic methods .
Propriétés
IUPAC Name |
ethyl 8-naphthalen-2-yl-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRNBRQQNNAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446994 | |
| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2-naphthyl)-8-oxooctanoate | |
CAS RN |
362669-46-3 | |
| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


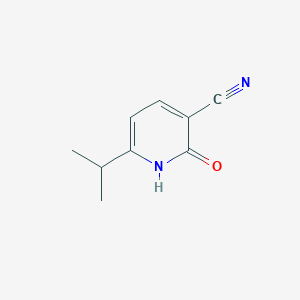
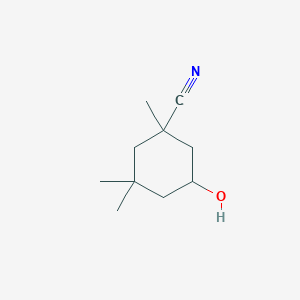
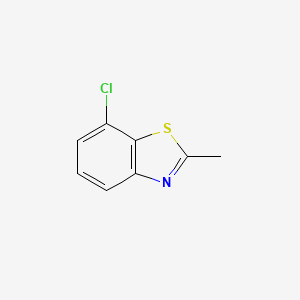


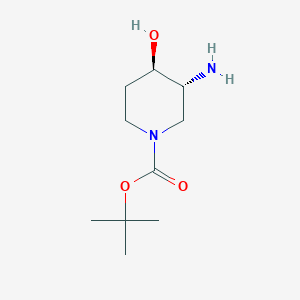

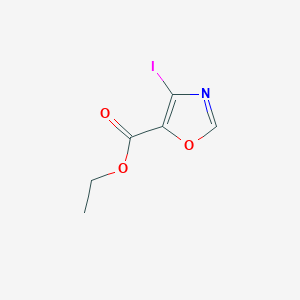

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
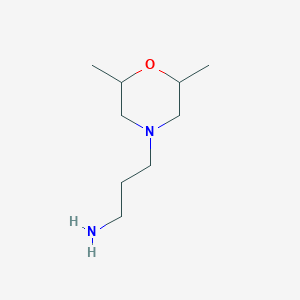

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)